molecular formula C34H48F3N3O2S B195927 Fluphenazine dodecanoate CAS No. 61555-18-8

Fluphenazine dodecanoate

Cat. No.: B195927
CAS No.: 61555-18-8
M. Wt: 619.8 g/mol
InChI Key: VOHNONUKHXVJJN-UHFFFAOYSA-N
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Description

Fluphenazine dodecanoate is a long-acting ester of fluphenazine, a phenothiazine derivative used primarily as an antipsychotic agent. It is particularly effective in the management of chronic schizophrenia and other psychotic disorders. The compound is known for its extended duration of action, making it suitable for patients who require long-term neuroleptic therapy .

Mechanism of Action

Target of Action

Fluphenazine dodecanoate primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of cognition, learning, and motor control.

Mode of Action

This compound acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking D1 and D2 receptors, this compound disrupts the normal functioning of this pathway, leading to alterations in various physiological processes such as motor control, mood regulation, and the reward system .

Pharmacokinetics

This compound is a long-acting injectable antipsychotic, commonly used for patients requiring prolonged parenteral neuroleptic therapy . The elimination half-life of fluphenazine is approximately 15 hours for the hydrochloride form and 7-10 days for the decanoate form . The cytochrome P450 pathways and effects of inhibitors and inducers on fluphenazine are less well studied .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of psychotic symptoms . By blocking dopaminergic receptors, this compound can help to alleviate symptoms of psychosis such as hallucinations and delusions .

Action Environment

Environmental factors such as the patient’s overall health, co-administration of other medications, and lifestyle factors like smoking can influence the action, efficacy, and stability of this compound . For instance, smoking has been found to affect the clearance of fluphenazine in psychiatric inpatients .

Biochemical Analysis

Biochemical Properties

Fluphenazine dodecanoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the dopaminergic system by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction inhibits dopamine activity, which is crucial in managing symptoms of psychosis. Additionally, this compound affects the release of hypothalamic and hypophyseal hormones, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, this compound reduces dopamine activity, which can lead to changes in neurotransmitter release and receptor sensitivity . This modulation affects neuronal activity and can result in altered gene expression related to neurotransmitter synthesis and receptor regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to and blocks postsynaptic dopaminergic D1 and D2 receptors, preventing dopamine from exerting its effects . This blockade leads to decreased dopamine activity and synthesis, which is essential for its antipsychotic effects. Additionally, this compound may interact with other receptors, such as α1 adrenergic, muscarinic M1, and histaminergic H1 receptors, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its long-acting properties, with effects lasting around four weeks on average . Its stability and degradation are influenced by factors such as temperature and pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in receptor sensitivity and neurotransmitter release patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces symptoms of psychosis without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including extrapyramidal symptoms, sedation, and alterations in behavior . These effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation . These metabolic processes are primarily mediated by hepatic enzymes, particularly cytochrome P450 isoforms . The metabolism of this compound affects its pharmacokinetics and overall efficacy in treating psychotic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its lipophilic nature allows it to cross cell membranes easily and accumulate in lipid-rich tissues . This distribution pattern contributes to its long-acting effects and sustained therapeutic action.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cell membrane and cytoplasm, where it interacts with dopamine receptors and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluphenazine dodecanoate is synthesized by esterification of fluphenazine with dodecanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to ensure the purity of the final product. The compound is then formulated into a sterile solution for injection, typically using a vegetable oil as the solvent .

Chemical Reactions Analysis

Types of Reactions: Fluphenazine dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluphenazine dodecanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Fluphenazine dodecanoate is unique due to its extended duration of action, which allows for less frequent dosing compared to other antipsychotics. This makes it particularly beneficial for patients who have difficulty adhering to daily medication regimens .

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48F3N3O2S/c1-2-3-4-5-6-7-8-9-10-16-33(41)42-26-25-39-23-21-38(22-24-39)19-13-20-40-29-14-11-12-15-31(29)43-32-18-17-28(27-30(32)40)34(35,36)37/h11-12,14-15,17-18,27H,2-10,13,16,19-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHNONUKHXVJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210560
Record name Fluphenazine dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61555-18-8
Record name Fluphenazine dodecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061555188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPHENAZINE DODECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337ZB32UPB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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